molecular formula C20H20N2O4S B3495574 dimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate

dimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate

Cat. No.: B3495574
M. Wt: 384.5 g/mol
InChI Key: UBGLDMPBZOKFAJ-UHFFFAOYSA-N
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Description

Dimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety linked to a terephthalate group through a carbonothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate typically involves multi-step organic reactions. One common method is the Strecker synthesis, which involves the reaction of 4-(dimethylamino)benzaldehyde with 1,2,3,4-tetrahydroisoquinoline and potassium cyanide in the presence of silica-supported sulfuric acid in acetonitrile at room temperature . The product is then purified through crystallization from a petroleum ether and ethyl acetate mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

Dimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in multi-component reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of dimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbonothioyl linkage and terephthalate moiety differentiate it from other isoquinoline derivatives, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

dimethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-25-18(23)14-7-8-16(19(24)26-2)17(11-14)21-20(27)22-10-9-13-5-3-4-6-15(13)12-22/h3-8,11H,9-10,12H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGLDMPBZOKFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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